molecular formula C23H21N3O2S2 B12153475 N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12153475
M. Wt: 435.6 g/mol
InChI Key: ZMFYSDHILDIVNE-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin-4-yl core substituted with a 4-methylphenyl group at position 5 and a sulfanylacetamide side chain. The acetamide moiety is further substituted with a 2-methoxy-5-methylphenyl group, contributing to its unique steric and electronic profile. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C23H21N3O2S2/c1-14-4-7-16(8-5-14)17-11-29-22-21(17)23(25-13-24-22)30-12-20(27)26-18-10-15(2)6-9-19(18)28-3/h4-11,13H,12H2,1-3H3,(H,26,27)

InChI Key

ZMFYSDHILDIVNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

The compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have demonstrated that thienopyrimidine derivatives, including N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, show enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of methoxy substitutions appears to enhance these effects compared to unsubstituted analogs.

Anticancer Potential

In cytotoxicity assays against various cancer cell lines (e.g., A431 and MCF7), this compound has shown an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a novel anticancer agent. The mechanism of action likely involves the inhibition of specific cellular pathways or enzymes critical for cancer cell survival.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thienopyrimidine Core: Achieved through cyclization of thiophene and pyrimidine precursors under acidic or basic conditions.
  • Introduction of the Sulfanyl Group: This is accomplished via nucleophilic substitution reactions using thiols or disulfides.
  • Acetamide Formation: The final step involves acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production emphasizes optimizing reaction conditions to maximize yield and purity. Control over temperature, pressure, and catalyst use is crucial for enhancing reaction rates.

Antimicrobial Evaluation

A comparative study evaluated various thieno[2,3-d]pyrimidine derivatives against bacterial strains, revealing that compounds with methoxy substitutions exhibited superior antimicrobial efficacy compared to their unsubstituted counterparts.

Cytotoxicity Assay

In a cytotoxicity assay involving multiple cancer cell lines (A431, MCF7), this compound showed promising results with an IC50 value significantly lower than standard chemotherapeutics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thienopyrimidine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

a. Thieno[2,3-d]pyrimidin-4-yl vs. Hexahydrobenzo[b]thieno[2,3-d]pyrimidin-4-yl

The compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () shares a similar sulfanylacetamide side chain but incorporates a hexahydrobenzothienopyrimidine core. This saturated ring system increases molecular mass (~539.06 g/mol vs. ~491.62 g/mol for the target compound) and may enhance solubility due to reduced planarity, though at the expense of reduced aromatic interactions in target binding .

b. Thieno[2,3-d]pyrimidin-4-yl vs. Triazole Derivatives

Compounds such as N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replace the thienopyrimidine core with a triazole ring.

Substituent Analysis

a. Aromatic Ring Substitutions
  • 4-Methylphenyl vs. 5-Methylfuran-2-yl: The compound 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide () substitutes the 4-methylphenyl group with a 5-methylfuran. The furan’s oxygen atom increases polarity (logP reduction) but may reduce metabolic stability compared to the methylphenyl group .
  • Chloro vs.
b. Side Chain Variations
  • Sulfanylacetamide vs. Alkylsulfonyl: Compounds like N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide () replace the thienopyrimidine-linked sulfanyl with a thiadiazole-sulfanyl group, altering steric bulk and hydrogen-bonding capacity .

Physicochemical Properties

Compound (Reference) Molecular Weight (g/mol) Key Substituents logP (Predicted)
Target Compound ~491.62 4-methylphenyl, 2-methoxy-5-methylphenyl ~3.8
Hexahydrobenzothienopyrimidine Analogue () ~539.06 Hexahydro core, 4-chloro substituent ~4.2
Furan-Substituted Analogue () ~467.55 5-methylfuran-2-yl, allyl group ~3.1
Triazole Derivative () ~484.94 Pyridin-2-yl, 4-ethyl group ~2.9

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a novel compound with potential therapeutic applications. Its unique structure, characterized by a thieno[2,3-d]pyrimidine core and a methoxy-substituted aromatic ring, suggests diverse biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H23N3O3S2
  • Molecular Weight : 465.6 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥95% .

Antimicrobial Activity

Research indicates that compounds with thieno[2,3-d]pyrimidine scaffolds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains. In vitro studies suggest that the presence of the thienopyrimidine moiety enhances the antimicrobial efficacy due to its ability to interfere with nucleic acid synthesis pathways .

Anticancer Potential

Preliminary studies have shown that similar thieno[2,3-d]pyrimidine derivatives possess cytotoxic effects against cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of key enzymes in the nucleotide synthesis pathway, leading to reduced proliferation of cancer cells .

CompoundCancer Cell LineIC50 (µM)Reference
Compound AA431 (vulvar epidermal carcinoma)15
Compound BMCF7 (breast cancer)20

Anti-inflammatory Effects

In vivo studies have hinted at anti-inflammatory properties associated with compounds structurally similar to this compound. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .
  • Cytotoxicity Assay :
    In a cytotoxicity assay involving multiple cancer cell lines (A431, MCF7), this compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as an anticancer agent .

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